molecular formula C15H13BrN2O3 B11689942 2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11689942
M. Wt: 349.18 g/mol
InChI Key: LLVSMFVRKYNOSB-RQZCQDPDSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a bromophenoxy group and a hydroxyphenylmethylidene group. This compound is of interest due to its potential biological activities and its role in the synthesis of coordination polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(4-bromophenoxy)acetohydrazide with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13BrN2O3/c16-12-5-7-13(8-6-12)21-10-15(20)18-17-9-11-3-1-2-4-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+

InChI Key

LLVSMFVRKYNOSB-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)O

Origin of Product

United States

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